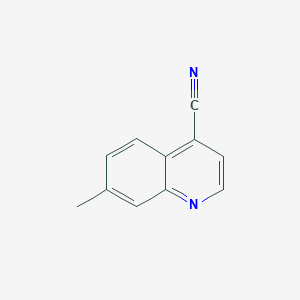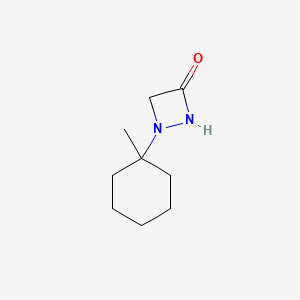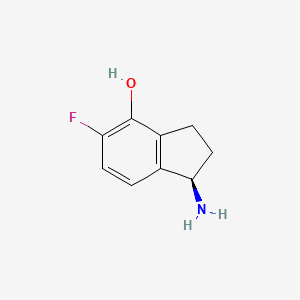
(R)-1-Amino-5-fluoro-2,3-dihydro-1H-inden-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-1-Amino-5-fluoro-2,3-dihydro-1H-inden-4-ol is a chiral compound with a unique structure that includes an amino group, a fluorine atom, and a hydroxyl group attached to an indane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Amino-5-fluoro-2,3-dihydro-1H-inden-4-ol typically involves several steps, starting from commercially available precursors. One common method involves the following steps:
Formation of the Indane Backbone: The indane backbone can be synthesized through a Friedel-Crafts alkylation reaction, where an aromatic compound is alkylated using an alkyl halide in the presence of a Lewis acid catalyst.
Introduction of the Fluorine Atom: The fluorine atom can be introduced through a nucleophilic substitution reaction using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).
Amino Group Addition: The amino group can be introduced through a reductive amination reaction, where an aldehyde or ketone is reacted with an amine in the presence of a reducing agent like sodium cyanoborohydride.
Hydroxyl Group Addition: The hydroxyl group can be introduced through a hydroxylation reaction, often using a hydroxylating agent like osmium tetroxide.
Industrial Production Methods
Industrial production of ®-1-Amino-5-fluoro-2,3-dihydro-1H-inden-4-ol may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Análisis De Reacciones Químicas
Types of Reactions
®-1-Amino-5-fluoro-2,3-dihydro-1H-inden-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), dichloromethane (DCM) as solvent.
Reduction: Lithium aluminum hydride (LiAlH4), tetrahydrofuran (THF) as solvent.
Substitution: Diethylaminosulfur trifluoride (DAST), acetonitrile as solvent.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of substituted indane derivatives.
Aplicaciones Científicas De Investigación
®-1-Amino-5-fluoro-2,3-dihydro-1H-inden-4-ol has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ®-1-Amino-5-fluoro-2,3-dihydro-1H-inden-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the fluorine atom can enhance binding affinity through hydrophobic interactions. The hydroxyl group can participate in additional hydrogen bonding, stabilizing the compound’s interaction with its target.
Comparación Con Compuestos Similares
Similar Compounds
®-1-Amino-2,3-dihydro-1H-inden-4-ol: Lacks the fluorine atom, resulting in different binding affinities and reactivity.
®-1-Amino-5-chloro-2,3-dihydro-1H-inden-4-ol: Contains a chlorine atom instead of fluorine, leading to different chemical properties.
®-1-Amino-5-bromo-2,3-dihydro-1H-inden-4-ol: Contains a bromine atom, which affects its reactivity and interactions.
Uniqueness
®-1-Amino-5-fluoro-2,3-dihydro-1H-inden-4-ol is unique due to the presence of the fluorine atom, which enhances its binding affinity and stability in biological systems. This makes it a valuable compound in medicinal chemistry and other scientific research applications.
Propiedades
Fórmula molecular |
C9H10FNO |
|---|---|
Peso molecular |
167.18 g/mol |
Nombre IUPAC |
(1R)-1-amino-5-fluoro-2,3-dihydro-1H-inden-4-ol |
InChI |
InChI=1S/C9H10FNO/c10-7-3-1-5-6(9(7)12)2-4-8(5)11/h1,3,8,12H,2,4,11H2/t8-/m1/s1 |
Clave InChI |
YOSWMOIDHORHII-MRVPVSSYSA-N |
SMILES isomérico |
C1CC2=C([C@@H]1N)C=CC(=C2O)F |
SMILES canónico |
C1CC2=C(C1N)C=CC(=C2O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chloro-5-methyl-3H-imidazo[4,5-B]pyridine](/img/structure/B11915980.png)
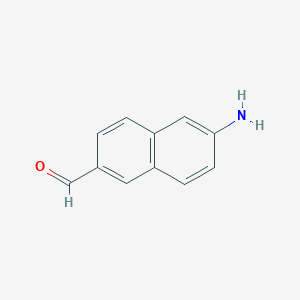
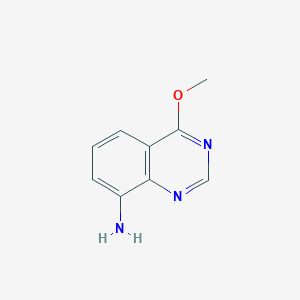
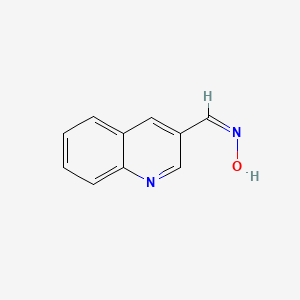
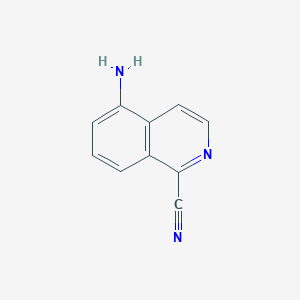
![[1,2,3]Triazolo[5,1-a]isoquinoline](/img/structure/B11916001.png)
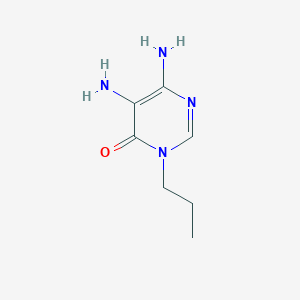
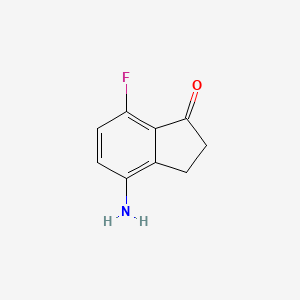
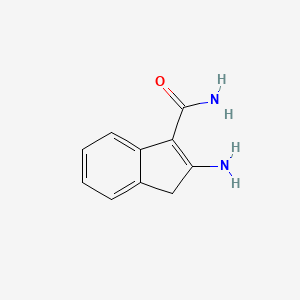
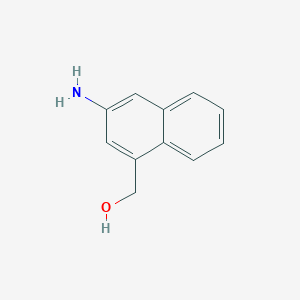
![[1,2]Oxazolo[4,3-F]quinoxaline](/img/structure/B11916038.png)
